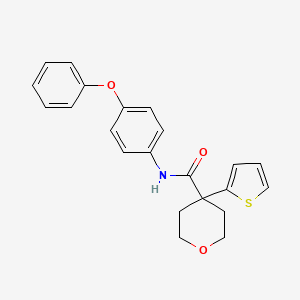![molecular formula C26H32N2O5 B2727306 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide CAS No. 851406-88-7](/img/no-structure.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide is a chemical compound that has been extensively studied in the field of scientific research. It is a potent inhibitor of certain enzymes and has shown promising results in various applications.
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s quinoline moiety contributes to its potential as an anticancer agent. Researchers have explored its ability to inhibit cancer cell growth by interfering with cellular processes . Further investigations into its mechanism of action and specific cancer types are ongoing.
Antimicrobial Activity
The triethoxybenzamide group may confer antimicrobial properties. Studies have evaluated its effectiveness against bacteria, fungi, and other pathogens. Researchers are keen on understanding its mode of action and optimizing its potency .
Anti-inflammatory Effects
The indole core of this compound suggests anti-inflammatory potential. It may modulate immune responses and reduce inflammation. Researchers are investigating its impact on inflammatory pathways and potential therapeutic applications .
Neuroprotective Applications
Given its complex structure, this compound might have neuroprotective effects. Researchers have explored its ability to prevent neuronal damage and enhance cognitive function. Investigations include animal models and in vitro studies .
Drug Delivery Systems
The ethyl group modifications make this compound interesting for drug delivery. Scientists have explored its use as a carrier for targeted drug delivery, aiming to improve bioavailability and reduce side effects .
Synthetic Methodology
Beyond its applications, the synthesis of this compound remains an active area of research. Novel methods for constructing the quinoline and benzamide moieties are being explored, with an emphasis on green and efficient synthetic routes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide involves the condensation of 3,4,5-triethoxybenzoic acid with 2-amino-3,4,5-trimethoxyacetophenone to form the intermediate, N-[2-(3,4,5-trimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide. This intermediate is then reacted with 5,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "2-amino-3,4,5-trimethoxyacetophenone", "5,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 3,4,5-triethoxybenzoic acid with 2-amino-3,4,5-trimethoxyacetophenone using a coupling agent such as EDCI or DCC in the presence of a base such as triethylamine or N,N-diisopropylethylamine to form N-[2-(3,4,5-trimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide.", "Step 2: Reaction of N-[2-(3,4,5-trimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide with 5,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent such as DMF or DMSO to form the final product, N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide." ] } | |
Número CAS |
851406-88-7 |
Nombre del producto |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |
Fórmula molecular |
C26H32N2O5 |
Peso molecular |
452.551 |
Nombre IUPAC |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H32N2O5/c1-6-31-21-14-19(15-22(32-7-2)24(21)33-8-3)25(29)27-12-11-18-13-20-16(4)9-10-17(5)23(20)28-26(18)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30) |
Clave InChI |
LWSTWVQCZSVFRF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2727224.png)
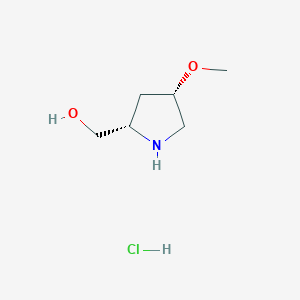
![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)

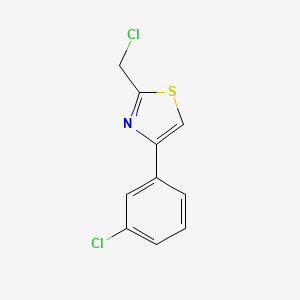
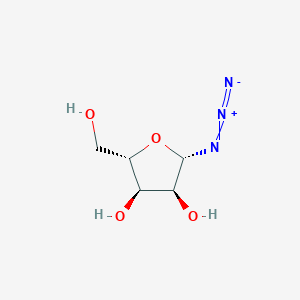
![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)
![2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2727236.png)

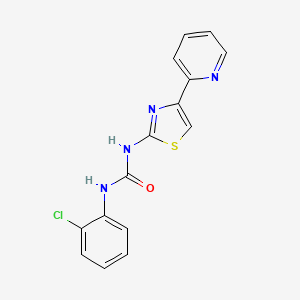

![3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2727245.png)
